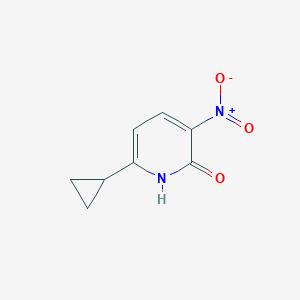

6-Cyclopropyl-3-nitropyridin-2-ol

Description

BenchChem offers high-quality 6-Cyclopropyl-3-nitropyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-3-nitropyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

6-cyclopropyl-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C8H8N2O3/c11-8-7(10(12)13)4-3-6(9-8)5-1-2-5/h3-5H,1-2H2,(H,9,11) |

InChI Key |

AABOWIGECNDFDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C(=O)N2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 6-Cyclopropyl-3-nitropyridin-2-ol

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical logic, established synthetic methodologies for pyridine derivatives, and predictive physicochemical profiling.

Structural Class: Nitro-substituted Pyridone / Heterocyclic Building Block Primary Application: Intermediate for Kinase Inhibitors (SYK, BTK) and GPCR Ligands.

Molecular Architecture & Physicochemical Profile[1]

Structural Identity

This compound belongs to the class of 2-hydroxypyridines substituted with a nitro group and a cycloalkyl moiety. A critical feature of this molecule is its prototropic tautomerism . While formally named as a "pyridin-2-ol" (lactim), experimental evidence in solution and solid-state chemistry of analogous structures confirms that the pyridin-2(1H)-one (lactam) tautomer is the dominant species.

-

IUPAC Name: 6-cyclopropyl-3-nitro-1,2-dihydropyridin-2-one (Tautomer-favored)

-

Molecular Formula:

-

Molecular Weight: 180.16 g/mol

-

Key Functional Elements:

-

C3-Nitro (

): Strongly electron-withdrawing; activates the ring for nucleophilic attack at C2 (after activation); serves as a masked amino group. -

C6-Cyclopropyl: Provides metabolic stability (blocking oxidation at the benzylic-like position) and modulates lipophilicity without the steric penalty of a tert-butyl group.

-

C2-Carbonyl/Hydroxyl: The "handle" for functionalization (halogenation).

-

Tautomeric Equilibrium (Lactam vs. Lactim)

The reactivity of the core is dictated by the equilibrium between the hydroxy-pyridine and pyridone forms. The presence of the electron-withdrawing nitro group at C3 significantly increases the acidity of the N-H proton in the lactam form, while also reducing the basicity of the carbonyl oxygen.

Figure 1: Tautomeric equilibrium favoring the Lactam form, driven by the dimerization potential and solvent polarity.

Predicted Physicochemical Properties

Data derived from consensus modeling of homologous 3-nitropyridines.

| Property | Value (Predicted) | Context |

| LogP (Octanol/Water) | 1.4 – 1.8 | Moderate lipophilicity due to cyclopropyl group. |

| pKa (Acidic) | 5.8 – 6.5 | Acidic NH due to ortho-nitro electron withdrawal. |

| Topological Polar Surface Area | ~85 Ų | High polarity contribution from Nitro/Lactam. |

| Melting Point | 165 – 175 °C | High MP due to intermolecular H-bonding (dimerization). |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, DCM). |

Synthetic Pathways[2][3][4]

The synthesis of 6-cyclopropyl-3-nitropyridin-2-ol is typically approached via electrophilic nitration of the parent pyridone. This is the most scalable and atom-economical route compared to ring-closing condensations.

Route A: Nitration of 6-Cyclopropylpyridin-2(1H)-one

This is the industry-standard approach for introducing nitro groups into electron-deficient heterocycles. The cyclopropyl group is remarkably stable to standard nitration conditions (

Mechanism:

-

Protonation: The carbonyl oxygen is protonated.

-

Attack: The nitronium ion (

) attacks the C3 position (ortho to the activating hydroxyl/carbonyl). -

Regioselectivity: C3 is favored over C5 due to the electronic directing effect of the C2-oxygen and the steric shielding of C5 by the C6-cyclopropyl group.

Route B: Hydrolysis of 2-Halo-Precursors

Alternatively, if 2,6-dichloro-3-nitropyridine is available, it can be coupled with cyclopropylboronic acid (Suzuki) followed by hydrolysis. However, this is less direct.[1]

Figure 2: Synthetic workflow from commercial halopyridines to the target and downstream functionalization.

Experimental Protocols

Protocol: Nitration of 6-Cyclopropylpyridin-2(1H)-one

Note: This protocol is adapted from standard procedures for 6-methyl-3-nitropyridin-2-one.

Reagents:

-

6-Cyclopropylpyridin-2(1H)-one (1.0 eq)

-

Sulfuric Acid (

), conc. (solvent/catalyst)[2][3][4][5] -

Fuming Nitric Acid (

), >90% (1.2 eq) -

Ice/Water for quenching

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 6-cyclopropylpyridin-2(1H)-one in concentrated

(5 mL/mmol). Cool the solution to 0–5 °C using an ice-salt bath. -

Addition: Add fuming

dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Caution: Exothermic. -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid, wash copiously with cold water to remove acid, and dry under vacuum.

-

Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal and a downfield shift of the C4-H doublet (~8.5 ppm).

-

Mass Spec: [M+H]+ = 181.1.

Protocol: Conversion to 2-Chloro-6-cyclopropyl-3-nitropyridine

This is the "money step" for medicinal chemists, converting the pyridone into an electrophile for

Reagents:

-

6-Cyclopropyl-3-nitropyridin-2-ol (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 eq) -

DMF (Catalytic, 2-3 drops)

Procedure:

-

Place the starting material in a dry flask under Argon.

-

Add

(neat) and catalytic DMF. -

Heat to reflux (105 °C) for 2–3 hours. The suspension should clear as the reaction proceeds.

-

Workup (Critical Safety): Remove excess

under reduced pressure. Pour the residue onto ice/water with vigorous stirring (Exothermic hydrolysis of residual phosphoryl chlorides). -

Extract with Ethyl Acetate, wash with

, dry, and concentrate.

Functionalization & Reactivity Profile[10]

The 6-cyclopropyl-3-nitropyridin-2-ol scaffold is a versatile "switch" in synthesis.

| Transformation | Reagent | Product Type | Mechanism |

| Chlorination | 2-Chloro-pyridine | Deoxychlorination (Vilsmeier-Haack type activation) | |

| Nitro Reduction | 3-Amino-pyridin-2-ol | Reduction (Note: Pd/C may open cyclopropyl ring under high pressure; Fe is safer) | |

| N-Alkylation | N-Alkyl-pyridone | Nucleophilic Substitution (Favors N over O) | |

| Suzuki Coupling | (If 2-Cl present) | 2-Aryl-pyridine | Pd-catalyzed cross-coupling |

Critical Reactivity Note: Cyclopropyl Stability

While the cyclopropyl ring is generally stable, strongly acidic conditions at high temperatures (e.g., refluxing HBr) can lead to ring opening to form a propyl or propenyl chain. The nitration protocol (0 °C to RT) is safe, but downstream steps should avoid harsh Lewis acids if possible.

Safety & Handling (E-E-A-T)

-

Energetics: Low molecular weight nitro-compounds can be energetic.[6] While this pyridine derivative is stable, do not heat the dry solid above 200 °C.

-

Phosphorus Oxychloride: Highly toxic and reacts violently with water. All

reactions must be quenched with extreme caution, adding the reaction mixture to ice, never water to the mixture. -

Sensitization: Nitropyridines are potential skin sensitizers. Use double gloving (Nitrile) and work in a fume hood.

References

-

Synthesis of Nitropyridines

-

Tautomerism of 2-Hydroxypyridines

- Title: "Tautomeric equilibria of 2-pyridone and rel

- Source:J. Org. Chem.

-

URL:[Link]

- Title: "The chemistry of the cyclopropyl group.

-

Downstream Functionalization (POCl3)

- Title: "Elimination of Alcohols To Alkenes With POCl3." (Mechanistic analogy for OH to Cl conversion).

- Source:Master Organic Chemistry.

-

URL:[Link]

-

Patent Literature (Analogous Synthesis)

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Cyclopropyl-3-nitro-pyridin-2-amine|CAS 1552286-03-9 [benchchem.com]

- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Cyclopropyl-3-nitropyridin-2-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-cyclopropyl-3-nitropyridin-2-ol, a substituted nitropyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public data on this specific compound, this guide also details the properties and synthesis of the closely related and commercially available precursor, 6-cyclopropyl-3-nitro-pyridin-2-amine.

Introduction and Physicochemical Properties

6-Cyclopropyl-3-nitropyridin-2-ol is a heterocyclic compound featuring a pyridine core substituted with a cyclopropyl group at the 6-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position. While a specific CAS number for this compound is not publicly registered, its molecular formula is C8H8N2O3, with a calculated molecular weight of 180.16 g/mol .

The presence of both electron-donating (cyclopropyl, hydroxyl) and electron-withdrawing (nitro) groups on the pyridine ring suggests a unique electronic and reactivity profile, making it an attractive scaffold for the development of novel chemical entities.

Table 1: Physicochemical Properties of 6-Cyclopropyl-3-nitropyridin-2-ol and a Key Precursor

| Property | 6-Cyclopropyl-3-nitropyridin-2-ol (Predicted) | 6-Cyclopropyl-3-nitro-pyridin-2-amine[1][2] |

| CAS Number | Not available | 1552286-03-9 |

| Molecular Formula | C8H8N2O3 | C8H9N3O2[1][2] |

| Molecular Weight | 180.16 g/mol | 179.18 g/mol [1] |

| Appearance | Likely a yellow crystalline solid | Data not available |

| Solubility | Expected to be soluble in polar organic solvents | Data not available |

| Purity | >95% (synthesis dependent) | >97% (commercially available) |

Synthesis and Reaction Mechanisms

A plausible synthetic route to 6-cyclopropyl-3-nitropyridin-2-ol would involve the diazotization of the corresponding 2-amino precursor, 6-cyclopropyl-3-nitro-pyridin-2-amine, followed by hydrolysis.

Synthesis of the Precursor: 6-Cyclopropyl-3-nitro-pyridin-2-amine

The synthesis of 6-cyclopropyl-3-nitro-pyridin-2-amine can be achieved through a multi-step process starting from 2,6-dichloropyridine. A key transformation is the introduction of the cyclopropyl group via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with cyclopropylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-Cyclopropyl-3-nitro-pyridin-2-amine (Hypothetical)

-

Reaction Setup: To a solution of 2-chloro-6-cyclopropyl-3-nitropyridine (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add cyclopropylboronic acid (1.5 eq) and a base such as potassium carbonate (3.0 eq).

-

Catalyst Addition: Degas the mixture with argon or nitrogen for 15-20 minutes. Add a palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Proposed Synthesis of 6-Cyclopropyl-3-nitropyridin-2-ol

The conversion of the 2-amino group to a hydroxyl group can be accomplished via a diazotization reaction.

Experimental Protocol: Diazotization and Hydrolysis (Hypothetical)

-

Diazotization: Dissolve 6-cyclopropyl-3-nitro-pyridin-2-amine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid, at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction to stir at low temperature for a short period, then warm to room temperature and heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base. Extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of 6-Cyclopropyl-3-nitropyridin-2-ol.

Reactivity and Potential Applications

The chemical reactivity of 6-cyclopropyl-3-nitropyridin-2-ol is dictated by its functional groups:

-

Nitro Group: The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, providing a handle for further functionalization.

-

Hydroxyl Group: The 2-hydroxyl group can undergo tautomerization to the corresponding pyridone form. It can also be alkylated, acylated, or converted to a leaving group for substitution reactions.

-

Cyclopropyl Group: This strained ring system can participate in certain ring-opening reactions under specific conditions and influences the overall lipophilicity and conformational properties of the molecule.

The structural motifs present in 6-cyclopropyl-3-nitropyridin-2-ol are found in various biologically active compounds. Substituted pyridines are a well-established class of compounds in medicinal chemistry with a broad range of therapeutic applications. The presence of the nitro group also opens possibilities for its use as a synthetic intermediate in the construction of more complex heterocyclic systems.

Safety and Handling

As with any nitroaromatic compound, 6-cyclopropyl-3-nitropyridin-2-ol should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of structurally related compounds until specific data for the title compound becomes available.

Conclusion

While 6-cyclopropyl-3-nitropyridin-2-ol is not a widely cataloged compound, its synthesis is feasible through established chemical transformations from commercially available starting materials. Its unique combination of functional groups makes it a molecule of significant interest for researchers in drug discovery and organic synthesis. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and an overview of its potential applications, serving as a valuable resource for the scientific community.

References

-

2225177-22-8 | (6-Cyclopropyl-2-methylpyridin-3-yl)boronic acid. 1PlusChem. [Link]

-

3-Nitropyridin-2-Ol. ChemBK. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. [Link]

Sources

Thermodynamic stability of the cyclopropyl group in nitropyridines

An In-depth Technical Guide: The Thermodynamic Stability of Cyclopropyl-Substituted Nitropyridines

Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The incorporation of strained ring systems and potent electronic functional groups is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed examination of the thermodynamic stability of molecules combining the cyclopropyl group and the nitropyridine scaffold. We delve into the unique electronic properties of the high-energy cyclopropyl ring and the profound electron-withdrawing effects of the nitro group on the pyridine heterocycle. The central thesis explores the thermodynamic consequences of the "push-pull" interaction between the electron-donating cyclopropyl moiety and the electron-deficient nitropyridine ring. This guide synthesizes theoretical principles with practical, field-proven methodologies, offering detailed protocols for both experimental thermal analysis via Differential Scanning Calorimetry (DSC) and computational assessment using Density Functional Theory (DFT). The objective is to equip researchers with the foundational knowledge and practical workflows necessary to understand, predict, and manipulate the stability of this important class of compounds.

Chapter 1: The Cyclopropyl Group: A Strained Ring with Unique Electronic Character

The cyclopropyl group, despite its simple three-carbon structure, is one of the most fascinating substituents in organic chemistry. Its defining characteristic is significant ring strain, a consequence of the severe deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle of 109.5°[1]. This high strain energy, approximately 27.5 kcal/mol, renders the ring kinetically stable but thermodynamically reactive, predisposing it to ring-opening reactions under certain conditions.

The bonding within the cyclopropane ring is unique and cannot be described by simple sp³ hybridization. Two primary models provide insight:

-

The Coulson-Moffitt Model: This model proposes that the C-C bonds are "bent bonds" formed by the overlap of orbitals with hybridization between sp³ and sp², resulting in significant inter-orbital angles that reduce, but do not eliminate, the inherent strain[1].

-

The Walsh Model: This model is particularly useful for understanding the electronic interactions of the cyclopropyl group. It posits a combination of sp² hybridized orbitals forming the C-H bonds and the exterior of the C-C framework, with the remaining p-orbitals directed towards the center of the ring. This arrangement creates a set of Walsh orbitals, some of which possess π-like symmetry[1].

This π-character is the key to the cyclopropyl group's electronic behavior. It can act as a very good σ-electron donor through hyperconjugation, a stabilizing interaction where the C-C σ-bonds of the ring donate electron density into an adjacent empty or partially filled p-orbital[1][2]. This property is frequently exploited in drug design to enhance metabolic stability, increase brain permeability, and modulate the pKa of nearby functional groups[3][4][5].

Chapter 2: The Nitropyridine Scaffold: Electronic Perturbation of an Aromatic System

The pyridine ring is an electron-deficient (π-deficient) aromatic heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon[6]. The introduction of a nitro (–NO₂) group dramatically amplifies this effect. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the σ-bond framework[7][8].

-

Resonance Effect (-M): The nitro group can delocalize π-electrons from the ring onto its oxygen atoms, as depicted in its resonance structures. This effect withdraws electron density specifically from the ortho and para positions relative to the nitro group[9][10].

This profound electron withdrawal has several consequences. It strongly deactivates the ring towards electrophilic aromatic substitution, making such reactions difficult[7][11]. Furthermore, it significantly lowers the energy of the ring's molecular orbitals and can decrease the overall aromatic character and stability of the system[8][12]. The presence of multiple nitro groups can create highly energetic materials, where the nitro groups provide a dense source of oxygen for rapid, exothermic decomposition[13][14].

Chapter 3: Thermodynamic Interplay: Cyclopropyl-Nitropyridine Interactions

The combination of a cyclopropyl group and a nitro group on a pyridine ring creates a classic "donor-acceptor" or "push-pull" system. The cyclopropyl group, with its high-lying Walsh orbitals of π-symmetry, acts as an electron donor, while the nitropyridine scaffold is a potent electron acceptor. This electronic communication is central to the molecule's overall thermodynamic stability.

The interaction can be visualized as an overlap between the cyclopropyl's Walsh orbitals and the π-system of the nitropyridine ring. The electron-withdrawing nitro group lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, facilitating a more effective stabilizing interaction with the HOMO (Highest Occupied Molecular Orbital) of the cyclopropyl group. This donation of electron density from the strained ring to the electron-poor aromatic system can introduce a degree of thermodynamic stabilization.

However, the net effect on stability is a delicate balance. The key factors are:

-

Inherent Strain: The high intrinsic strain energy of the cyclopropyl group provides a thermodynamic penalty that must be overcome.

-

Electronic Stabilization: The "push-pull" hyperconjugative interaction provides a stabilizing electronic effect.

-

Aromaticity Perturbation: The charge transfer from the cyclopropyl group can further perturb the π-system of the pyridine ring, potentially altering its aromatic stabilization energy[8].

The overall thermodynamic stability of a given cyclopropyl-nitropyridine isomer is therefore the sum of these competing factors. Computational methods are indispensable for dissecting these contributions and predicting which isomers will be the most stable.

Caption: Electronic push-pull interaction in cyclopropyl-nitropyridines.

Chapter 4: Experimental Assessment of Thermodynamic Stability

While computational methods predict intrinsic stability, experimental techniques are required to measure stability under real-world conditions, particularly thermal stress. For nitrated compounds, which can be energetic, assessing thermal hazards is a critical safety requirement. Differential Scanning Calorimetry (DSC) is the foremost technique for this purpose[15][16].

Causality Behind DSC: DSC is chosen because it directly measures the heat flow into or out of a sample as it is heated at a constant rate[17]. This allows for the precise determination of the onset temperature (T_onset) of decomposition and the total energy released (enthalpy of decomposition, ΔH_decomp). A low T_onset and a high, sharp exothermic ΔH_decomp indicate a significant thermal hazard[15][18]. This data is crucial for defining safe operating limits in research and manufacturing[16].

Table 1: Hypothetical DSC Data for Cyclopropyl-Nitropyridine Isomers

| Compound | Position of Substituents | Onset Temp. (T_onset, °C) | Enthalpy (ΔH_decomp, J/g) | Hazard Potential |

| I | 2-cyclopropyl-5-nitropyridine | 210 | -1850 | High |

| II | 4-cyclopropyl-2-nitropyridine | 245 | -1200 | Moderate |

| III | 2-cyclopropyl-3-nitropyridine | 230 | -1500 | Moderate-High |

| Control | 3-Nitropyridine | 290 | -950 | Low |

Experimental Protocol: DSC for Thermal Hazard Screening

This protocol outlines a self-validating system for assessing the thermal stability of a novel cyclopropyl-nitropyridine derivative.

-

Instrument Preparation & Calibration:

-

Ensure the DSC instrument is clean and the nitrogen purge gas is active to provide an inert atmosphere and prevent sample oxidation[17].

-

Perform a two-point temperature and enthalpy calibration using certified standards (e.g., Indium and Zinc). This step is critical for data accuracy and trustworthiness. Record calibration data in the instrument log.

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the cyclopropyl-nitropyridine sample into a high-pressure stainless steel or gold-plated copper crucible. High-pressure crucibles are mandatory for potentially energetic materials to contain any rapid gas evolution.

-

Hermetically seal the crucible using a press. An improper seal can lead to mass loss and invalid data.

-

Prepare an identical, empty crucible to serve as the reference. This differential setup is the basis of the DSC measurement.

-

-

Experimental Run:

-

Place the sample and reference crucibles into the DSC cell.

-

Program the instrument with the following thermal method:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min. A standard heating rate allows for comparison across different experiments.

-

-

Begin the data acquisition.

-

-

Data Analysis:

-

Upon completion, analyze the resulting thermogram.

-

Determine the onset temperature (T_onset) of any exothermic event by calculating the intersection of the baseline with the tangent of the decomposition peak's leading edge.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp).

-

Record all results, including the thermogram, T_onset, and ΔH_decomp. A sharp exothermic peak with a ΔH_decomp > 500 J/g and a T_onset < 250 °C indicates a significant potential for thermal runaway.

-

Caption: Standard experimental workflow for DSC thermal hazard analysis.

Chapter 5: Computational Modeling of Cyclopropyl-Nitropyridine Systems

To understand the intrinsic thermodynamic stability, free from intermolecular effects, quantum mechanical calculations are essential. Density Functional Theory (DFT) is a robust and widely-used method for this purpose, balancing computational cost with high accuracy[19][20]. DFT can be used to calculate heats of formation (HoF) and ring strain energies (RSE) that directly correlate with thermodynamic stability[21][22].

Causality behind Isodesmic Reactions: A direct calculation of a molecule's total electronic energy is prone to systematic errors. To obtain chemically meaningful data like HoF or RSE, these errors must be canceled. Isodesmic and homodesmotic reactions are theoretical reaction schemes designed for this purpose[22][23]. In these reactions, the number and types of chemical bonds on both the reactant and product sides are conserved. By calculating the enthalpy of this fictitious reaction (ΔH_rxn), the systematic errors associated with bond types cancel out, leading to a much more accurate value for the property of interest (e.g., strain energy)[23][24].

Computational Workflow: DFT for Thermodynamic Stability

This workflow details the process for calculating the heat of formation and analyzing the electronic structure of a cyclopropyl-nitropyridine isomer.

-

Structure Optimization:

-

Construct the 3D structure of the desired cyclopropyl-nitropyridine isomer in a molecular modeling program.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p))[12][25][26]. This calculation finds the lowest energy conformation of the molecule.

-

Run a subsequent frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Isodesmic Reaction Design:

-

Design a balanced isodesmic reaction to isolate the heat of formation. For example, for 2-cyclopropyl-5-nitropyridine:

-

2-cyclopropyl-5-nitropyridine + benzene + propane → toluene + cyclopropane + nitrobenzene

-

-

This reaction conserves the number of C-C, C-H, C-N, N-O bonds, as well as the pyridine, benzene, and cyclopropane rings, isolating the interaction energy.

-

-

Energy Calculations:

-

Perform geometry optimization and frequency calculations for all molecules in the designed isodesmic reaction (reactants and products) using the same level of theory as in Step 1.

-

Extract the total electronic energies (including zero-point vibrational energy corrections) for each molecule.

-

-

Calculate Reaction Enthalpy (ΔH_rxn):

-

ΔH_rxn = Σ(Energies of Products) - Σ(Energies of Reactants)

-

-

Calculate Heat of Formation (HoF):

-

Rearrange the thermochemical equation using known experimental HoF values for the simple reference molecules (benzene, propane, etc.) to solve for the HoF of the target molecule.

-

HoF(target) = [Σ(HoF_products) - Σ(HoF_reactants_known)] - ΔH_rxn

-

-

Electronic Structure Analysis:

-

Perform a Natural Bond Orbital (NBO) analysis on the optimized structure of the cyclopropyl-nitropyridine[25]. This will quantify the charge transfer between the cyclopropyl donor and nitropyridine acceptor and identify the specific orbitals involved in the hyperconjugative interaction.

-

Caption: Computational workflow for DFT-based stability analysis.

Conclusion

The thermodynamic stability of cyclopropyl-nitropyridines is governed by a sophisticated interplay between the destabilizing ring strain of the cyclopropyl group and the stabilizing electronic "push-pull" interaction with the electron-deficient nitropyridine ring. Understanding this balance is paramount for the rational design of novel pharmaceuticals and energetic materials. A combined approach, leveraging predictive computational modeling with DFT to probe intrinsic molecular properties and empirical thermal analysis with DSC to assess real-world safety and stability, provides a robust framework for researchers. This dual strategy enables not only the prediction of stability but also the validation of those predictions, ensuring both scientific advancement and operational safety in the handling of these fascinating and potent chemical entities.

References

- A DFT Study on Nitro Derivatives of Pyridine. (2010).

- Directing Effect of the Nitro Group in EAS. (2017). YouTube.

- Cyclopropyl group. Wikipedia.

- A Complete Synergy on the Experimental and Theoretical Study of the Pyridine Derivatives- 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. (2025).

- Nitropyridines: Synthesis and reactions.

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Substituent effects of nitro group in cyclic compounds. (2020).

- DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. American Chemical Society.

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing.

- Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.

- Conventional strain energy and hyperconjugation in cyclopropylborane and fluoro and chloro deriv

- How does the cyclopropyl group influence conjugation and aromaticity?. (2017). Chemistry Stack Exchange.

- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI.

- Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine as high energetic m

- Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. (2025).

- How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017). Malvern Panalytical.

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry.

- Differential Scanning Calorimetry (DSC Analysis)

- Heterocyclic Compounds. University of Illinois Chicago.

- Density functional study of the ring effect on the Myers-Saito cyclization and a comparison with the Bergman cycliz

- Application of thermal analysis and calorimetry for assessment of safety and quality of nitrogen fertilizers. (2018). Scientific Journal of the Military University of Land Forces.

- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.

- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.

- Lecture 7: Nitro compounds. (2026). Mustansiriyah University.

- Pyridine Reactions in Pharmaceutical Chemistry. Scribd.

- How can I assess strain energy of cyclopropane and aromatic stabilization of benzene with homodesmotic reactions?. (2023). Filo.

Sources

- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine as high energetic material - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pubs.acs.org [pubs.acs.org]

- 16. quercus.be [quercus.be]

- 17. How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability - ATA Scientific [atascientific.com.au]

- 18. Publishers Panel [zeszyty-naukowe.awl.edu.pl]

- 19. mdpi.com [mdpi.com]

- 20. Density functional study of the ring effect on the Myers-Saito cyclization and a comparison with the Bergman cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. How can I assess strain energy of cyclopropane and aromatic stabilization.. [askfilo.com]

- 24. Conventional strain energy and hyperconjugation in cyclopropylborane and fluoro and chloro derivatives | Poster Board #718 - American Chemical Society [acs.digitellinc.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The 3-Nitropyridine Scaffold: A Technical Guide to Synthetic Utility and Medicinal Applications

[1]

Executive Summary

The 3-nitropyridine moiety represents a "privileged scaffold" in medicinal chemistry, serving a dual role: it is a potent pharmacophore in specific antimicrobial/anticancer agents and, more ubiquitously, a high-utility electrophilic synthon.[1] Its value lies in the electronic synergy between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group. This combination activates the ring toward Nucleophilic Aromatic Substitution (

This guide analyzes the reactivity, medicinal applications, and synthetic protocols of 3-nitropyridine derivatives, designed for researchers optimizing heterocyclic leads.

Part 1: The Chemical Advantage

Electronic Activation and Reactivity Profile

The 3-nitropyridine ring is an "activated" electrophile. The pyridine nitrogen (with its lone pair in an

Mechanistic Insight: In

Reactivity Visualization

The following diagram maps the core reactivity of the 3-nitropyridine scaffold, highlighting its utility as a divergent synthesis hub.

Caption: Divergent synthetic pathways from the 3-nitropyridine core. The scaffold serves as a gateway to both functionalized nitro-drugs and fused heterocyclic kinase inhibitors.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Oncology: Microtubule Destabilization

While often an intermediate, the 3-nitropyridine motif itself can drive potency. Recent studies identified 3-nitropyridine analogues (specifically the 4AZA series) as microtubule-targeting agents.[2]

-

Mechanism: These compounds bind to the colchicine site at the interface of

- and -

Biological Outcome: They induce cell cycle arrest in the G2/M phase, leading to apoptosis.[2]

-

Selectivity: Unlike some traditional chemotherapeutics, specific derivatives (e.g., 4AZA2996) showed high selectivity for rapidly dividing cancer cells over healthy fibroblasts.

Kinase Inhibition: The Imidazo[4,5-b]pyridine Route

This is the most commercially significant application. The 3-nitropyridine is the precursor to the imidazo[4,5-b]pyridine scaffold.

-

Workflow: 2-Chloro-3-nitropyridine

2-Amino-3-nitropyridine -

Target: This scaffold is a bioisostere of the purine ring (found in ATP), making it an ideal ATP-competitive inhibitor.

-

Clinical Relevance: Used in the development of Aurora Kinase and FLT3 inhibitors for Acute Myeloid Leukemia (AML). The nitrogen atoms in the fused system form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

Antimicrobial Agents: Linezolid Analogs

To combat resistant Gram-positive bacteria (e.g., MRSA), researchers have grafted the 3-nitropyridine ring onto oxazolidinone scaffolds (similar to Linezolid).

-

Structure-Activity Relationship (SAR): Replacing the central benzene ring of Linezolid with a pyridine ring alters solubility and metabolic stability. The nitro group (or its reduced amine form) can modulate the electronic environment, affecting binding to the bacterial 50S ribosomal subunit.

Part 3: Experimental Protocols

Protocol A: Regioselective Displacement

Objective: Functionalization of 2-chloro-3-nitropyridine with a primary amine. Causality: We utilize a mild base (TEA) to neutralize the HCl byproduct. The reaction is exothermic due to the high electrophilicity of the C2 position.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Solvent: Ethanol or DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 2-chloro-3-nitropyridine in Ethanol (0.5 M concentration) in a round-bottom flask.

-

Addition: Add TEA, followed by the slow, dropwise addition of the amine at

(ice bath). Note: Cooling is critical to prevent bis-substitution or decomposition. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc and wash with water (

) and Brine ( -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography.

Protocol B: Nitro Reduction to Ortho-Diamine

Objective: Converting the nitro group to an amine to generate the 2,3-diamino moiety.

Trustworthiness: Iron-mediated reduction is preferred over catalytic hydrogenation (

Materials:

-

2-Amino-3-nitropyridine derivative (1.0 eq)

-

Iron Powder (Fe) (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1)

Step-by-Step:

-

Preparation: Suspend the nitropyridine derivative in EtOH/Water.

-

Activation: Add

and Iron powder. -

Reflux: Heat the mixture to reflux (

) with vigorous stirring for 1–3 hours. Visual Cue: The reaction usually turns from yellow/orange to dark brown/black. -

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

-

Isolation: Concentrate the filtrate. The resulting diamine is often air-sensitive (oxidation to dark purple/black products). Use immediately for the cyclization step or store under Nitrogen.

Part 4: Comparative Data Analysis

The following table summarizes the biological impact of 3-nitropyridine derivatives across different therapeutic areas.

| Therapeutic Area | Derivative Class | Target / Mechanism | Key Metric (Potency) | Ref |

| Oncology | 3-Nitropyridine (4AZA series) | Tubulin (Colchicine site) | [1] | |

| Leukemia (AML) | Imidazo[4,5-b]pyridine | FLT3 / Aurora Kinase | [2] | |

| Antimicrobial | Pyridyl-oxazolidinone | Bacterial Ribosome (50S) | MIC | [3] |

| Antiviral | Nitro-benzofuroxan | HIV-1 Integrase / RNase H | [4] |

Part 5: Mechanism of Action Workflow (Kinase Inhibitors)

The transition from a simple nitropyridine to a complex kinase inhibitor involves a specific logic flow.

Caption: The logical progression from raw material to bioactive kinase inhibitor, highlighting diversity points.

References

-

Gao, L. J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. Available at: [Link]

-

Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

-

Saba, N., et al. (2015). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (MDPI). Available at: [Link]

The Cyclopropyl-Pyridine Motif: Electronic Modulation and Medicinal Utility

Executive Summary

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Scope: This technical guide dissects the electronic, steric, and pharmacological impact of substituting a pyridine ring with a cyclopropyl group. Unlike standard alkyl groups (ethyl, isopropyl), the cyclopropyl moiety introduces unique

Theoretical Framework: Electronic Structure & Walsh Orbitals

The cyclopropyl group is not merely a steric spacer; it is an electronic modulator. Its behavior is governed by Walsh Orbitals , where the C-C bonds possess significant

The - Conjugation Mechanism

When attached to a pyridine ring, the cyclopropyl group acts as a strong electron donor , superior to isopropyl or tert-butyl groups. This donation occurs via two mechanisms:

-

Inductive Effect (+I): Due to the electronegativity difference, though this is minor.

-

Hyperconjugation/Conjugation (+M equivalent): The high-energy electrons in the bent C-C

bonds (Walsh orbitals) delocalize into the electron-deficient pyridine

Critical Conformation: This overlap is stereoelectronically gated.[1] It requires the bisected conformation , where the cyclopropyl C-H methine bond aligns with the pyridine ring plane, placing the C-C bent bonds parallel to the pyridine

Quantitative Electronic Parameters (Hammett )

The cyclopropyl group is a stronger donor than the isopropyl group, despite being smaller. This is crucial for modulating the nucleophilicity of the pyridine nitrogen.

| Substituent ( | Electronic Nature | ||

| -H | 0.00 | 0.00 | Reference |

| -CH | -0.17 | -0.07 | Weak Donor (Hyperconjugation) |

| -CH(CH | -0.15 | -0.07 | Weak Donor |

| -c-C | -0.21 | -0.07 | Strong Donor ( |

| -C | -0.01 | +0.06 | Weak Donor/Acceptor (Resonance) |

Note: The more negative

Visualization: Orbital Interaction Pathway[1]

Figure 1: The stereoelectronic gating of electron donation from cyclopropyl Walsh orbitals to the pyridine core.

Physicochemical & Medicinal Impact

Basicity (pKa) Modulation

Because the cyclopropyl group pumps electron density into the ring more effectively than an isopropyl group, cyclopropyl-pyridines are generally more basic .

Implication: In drug design, this slight pKa bump can improve solubility in acidic media (stomach) or alter binding affinity in pockets requiring a hydrogen bond acceptor.[1]

Metabolic Stability (The "Magic" Effect)

Replacing an isopropyl group with a cyclopropyl group is a classic bioisosteric switch to block metabolism.

-

Isopropyl Liability: The benzylic methine C-H bond is weak (BDE ~90 kcal/mol) and prone to CYP450 Hydrogen Atom Transfer (HAT), leading to hydroxylation and dealkylation.

-

Cyclopropyl Stability: The C-H bonds have high

-character (

Experimental Protocol: Synthesis via Minisci Reaction[1][2][3][4]

While cross-coupling (Suzuki/Negishi) is possible, the Minisci reaction is the most direct method to install a cyclopropyl group onto an electron-deficient pyridine without pre-functionalization (halogenation).

Methodology: Silver-Catalyzed Decarboxylative Alkylation

This protocol utilizes a radical mechanism to append the cyclopropyl ring at the most electron-deficient position (typically C2 or C4).

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)[1]

-

Radical Source: Cyclopropanecarboxylic acid (2.0 equiv)[1]

-

Catalyst: AgNO

(0.2 equiv)[1] -

Oxidant: (NH

) -

Solvent: 10% Aqueous H

SO

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve the pyridine substrate (1 mmol) in a mixture of water (5 mL) and TFA (0.5 mL). Note: Acidic pH is critical to protonate the pyridine, activating it toward nucleophilic radical attack.

-

Additives: Add Cyclopropanecarboxylic acid (2 mmol) and AgNO

(0.2 mmol). -

Initiation: Heat the mixture to 70°C.

-

Radical Generation: Dropwise add a solution of Ammonium Persulfate (2 mmol) in water (2 mL) over 20 minutes.

-

Why? Slow addition prevents radical recombination (dimerization of cyclopropyl radicals).[1]

-

-

Reaction: Stir at 70°C for 1-2 hours. Evolution of CO

gas will be observed.[1] -

Workup: Cool to RT. Basify with NH

OH to pH > 9.[1] Extract with DCM (3x).[1][2] -

Purification: Silica gel chromatography. (Note: Regioisomers C2 vs C4 may form; separation is usually facile due to polarity differences).[1]

Synthetic Logic Flow

Figure 2: Mechanistic pathway of the Silver-catalyzed Minisci cyclopropylation.[1]

Comparison of Alkyl Substituents on Pyridine

The following table summarizes why a researcher would choose a cyclopropyl group over standard alkyls during Lead Optimization.

| Property | Isopropyl (-CH(CH | Cyclopropyl (-c-C | Advantage |

| Electronic Effect | Weak Donor ( | Strong Donor ( | cPr: Stabilizes electron-poor cores better.[1] |

| Metabolic Stability | Low (Benzylic oxidation) | High (Strong C-H bonds) | cPr: Increases half-life ( |

| Conformational Bias | Rotatable (Entropic penalty) | Rigid/Bisected | cPr: Pre-organizes ligand for binding.[1] |

| Lipophilicity (LogP) | High | Moderate | cPr: Slightly lowers LogP vs iPr; improves solubility.[1] |

| Steric Bulk | Large, flexible | Compact, rigid | cPr: Fits tighter pockets. |

References

-

Electronic Structure & Walsh Orbitals

-

Hammett Constants

-

Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews (1991).[1]

-

-

Minisci Reaction Protocol

-

Metabolic Stability

-

pKa and Basicity

-

Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series (1965).[1]

-

Sources

- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One moment, please... [analytical.chem.ut.ee]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocols for 6-Cyclopropyl-3-nitropyridin-2-ol from cyclopropyl methyl ketone

Abstract & Core Directive

This guide details a robust, two-step synthetic protocol for 6-cyclopropyl-3-nitropyridin-2-ol (also referred to as 6-cyclopropyl-3-nitro-2-pyridone), a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Unlike generic preparations, this protocol addresses the specific regiochemical challenges of the cyclopropyl moiety. We utilize a Guareschi-Thorpe type condensation strategy, converting cyclopropyl methyl ketone into a reactive enaminone intermediate, followed by cyclization with nitroacetamide. This route is selected for its high regioselectivity, operational simplicity, and scalability compared to palladium-catalyzed cross-coupling of chloropyridines.

Retrosynthetic Analysis & Strategy

The target molecule features a pyridine core decorated with a hydroxyl (or keto) group at C2, a nitro group at C3, and a cyclopropyl ring at C6.

-

Disconnection: The C2-N1-C6 bond system suggests a [3+3] cyclization.

-

Key Intermediates:

-

Electrophile (3-carbon synthone): 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one (Enaminone).

-

Nucleophile (2-carbon + N synthone): Nitroacetamide (derived from ethyl nitroacetate).

-

Reaction Scheme (Graphviz)

Caption: Two-step convergent synthesis via enaminone intermediate.

Experimental Protocols

Step 1: Synthesis of Enaminone Intermediate

Target: 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one Reaction Type: Condensation / Elimination

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |

| Cyclopropyl methyl ketone | 84.12 | 1.0 | Starting Material |

| DMF-DMA (N,N-Dimethylformamide dimethyl acetal) | 119.16 | 1.2 - 1.5 | Reagent / Solvent |

| Toluene (Optional) | 92.14 | - | Co-solvent (if scale >10g) |

Protocol

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Cyclopropyl methyl ketone (1.0 equiv). Add DMF-DMA (1.5 equiv).

-

Expert Insight: DMF-DMA is moisture-sensitive. Use a fresh bottle or distill before use. For larger scales (>10g), adding toluene (5 vol) helps manage the exotherm and azeotrope formation.

-

-

Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 12–16 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting ketone peak should disappear, replaced by a more polar, UV-active enaminone peak.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol by-product.

-

Purification: The residue is typically a yellow/orange solid or viscous oil sufficiently pure (>90%) for the next step. If necessary, recrystallize from cyclohexane or perform a rapid silica plug filtration (eluting with EtOAc).

-

-

Yield: Expect 85–95%.

Step 2: Cyclization to 6-Cyclopropyl-3-nitropyridin-2-ol

Target: 6-Cyclopropyl-3-nitropyridin-2-ol Reaction Type: Michael Addition / Cyclocondensation

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |

| Enaminone (from Step 1) | 139.19 | 1.0 | Electrophile |

| Nitroacetamide | 104.06 | 1.1 | Nucleophile |

| Piperidine (or NaOEt) | 85.15 | 0.1 (cat.) | Base Catalyst |

| Ethanol (Anhydrous) | 46.07 | 10 vol | Solvent |

Note: If commercial Nitroacetamide is unavailable, it can be prepared in situ or beforehand by reacting ethyl nitroacetate with aqueous ammonia at 0°C.

Protocol

-

Setup: Equip a round-bottom flask with a reflux condenser and nitrogen inlet.

-

Dissolution: Dissolve the Enaminone (1.0 equiv) and Nitroacetamide (1.1 equiv) in anhydrous Ethanol (10 volumes relative to enaminone mass).

-

Catalysis: Add a catalytic amount of Piperidine (0.1 equiv).

-

Alternative: For stubborn reactions, using stoichiometric Sodium Ethoxide (1.2 equiv) in EtOH is more aggressive but requires acidic quench.

-

-

Reaction: Reflux the mixture for 4–8 hours.

-

Observation: The solution often darkens, and a precipitate may begin to form.

-

-

Workup & Isolation:

-

Cool the reaction to room temperature.

-

Acidification: Pour the mixture into ice-water (20 vol) and acidify to pH 3–4 using 2N HCl. This step is critical to protonate the pyridolate salt if a strong base was used, or to precipitate the neutral pyridone.

-

Filtration: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the filter cake with cold water (2x) and cold ethanol (1x) to remove unreacted reagents and colored impurities.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Acetic Acid/Water.

-

Product: Yellow to light brown solid.

-

-

Yield: Expect 60–75%.

Workflow Diagram (Graphviz)

Caption: Operational workflow for Step 2 cyclization and isolation.

Expert Insights & Troubleshooting (E-E-A-T)

Mechanism & Regioselectivity

The reaction proceeds via a Michael-type addition of the active methylene of nitroacetamide to the

-

Why Nitroacetamide? While ethyl nitroacetate can be used (followed by ammonolysis), nitroacetamide provides the amide nitrogen required for ring closure directly, reducing step count and improving atom economy [1].

Handling & Safety

-

Energetic Compounds: Nitro-substituted heterocycles can be energetic. While 6-cyclopropyl-3-nitropyridin-2-ol is generally stable, avoid subjecting the dry solid to excessive heat or friction.

-

Tautomerism: The product exists in equilibrium between the 2-pyridone (NH form) and 2-hydroxypyridine (OH form). In solution (NMR), the pyridone form usually predominates due to the electron-withdrawing nitro group at C3.

-

DMF-DMA Removal: Complete removal of DMF-DMA in Step 1 is crucial. Residual amine can interfere with the acid-base balance in Step 2.

Analytical Validation

-

1H NMR (DMSO-d6):

- 12.5–13.0 ppm (br s, 1H, NH/OH).

- 8.4–8.6 ppm (d, 1H, Pyridine H-4).

- 6.5–6.8 ppm (d, 1H, Pyridine H-5).

- 2.0–2.2 ppm (m, 1H, Cyclopropyl CH).

- 1.0–1.2 ppm (m, 4H, Cyclopropyl CH2).

References

-

Misic-Vukovic, M. et al. "Synthesis of 3-nitro-2-pyridones via enaminones." Journal of the Serbian Chemical Society, 2005.

-

Stanovnik, B. & Svete, J. "Enaminones as building blocks in heterocyclic synthesis." Chemical Reviews, 2004.

-

BenchChem. "6-Cyclopropyl-3-nitro-pyridin-2-amine Precursor Synthesis." BenchChem Application Notes.

-

Organic Chemistry Portal. "Synthesis of 2-Pyridones."

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 7. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for the Catalytic Reduction of 6-Cyclopropyl-3-nitropyridin-2-ol to its 3-Amino Derivative

Introduction: The Significance of 3-Amino-6-cyclopropylpyridin-2-ol in Medicinal Chemistry

The transformation of 6-cyclopropyl-3-nitropyridin-2-ol to 3-amino-6-cyclopropylpyridin-2-ol is a pivotal step in the synthesis of numerous pharmacologically active molecules. The resulting 3-amino-2-pyridinol scaffold is a key building block in medicinal chemistry, valued for its role in constructing complex heterocyclic systems present in a variety of therapeutic agents. The cyclopropyl moiety, in particular, is a desirable feature in modern drug design, often enhancing metabolic stability and binding affinity.[1] This document provides a comprehensive guide to this critical catalytic reduction, grounded in established principles and practical expertise.

Theoretical Framework: The Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated functional groups with high efficiency and selectivity.[2] The process involves the addition of molecular hydrogen (H₂) across a functional group, mediated by a metal catalyst.[3]

The generally accepted mechanism for the reduction of a nitro group on a heterogeneous catalyst surface, such as palladium on carbon (Pd/C), involves several key steps:[3][4]

-

Adsorption of Reactants: Both the hydrogen gas and the nitroarene substrate adsorb onto the surface of the metal catalyst.

-

Activation of Hydrogen: The metal catalyst weakens the H-H bond, leading to the formation of reactive metal-hydride species on the surface.

-

Stepwise Reduction: The nitro group is sequentially reduced, likely proceeding through nitroso and hydroxylamine intermediates. These intermediates are typically highly reactive and are further reduced to the corresponding amine before they can be isolated.[5]

-

Desorption of Product: The final amine product desorbs from the catalyst surface, freeing the active sites for subsequent catalytic cycles.

The high exothermicity of nitro group reductions necessitates careful control of reaction parameters to prevent runaway reactions.[6]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount for a successful and selective reduction. Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are the most common choices for this transformation.[7][8]

| Catalyst | Advantages | Disadvantages | Typical Loading (mol%) |

| 10% Palladium on Carbon (Pd/C) | Highly effective for nitro group reduction.[9] | Can be prone to causing dehalogenation if aryl halides are present.[9] | 5-10 |

| 5% Platinum on Carbon (Pt/C) | Often faster than Pd/C for nitro reductions.[10] Less prone to causing dehalogenation of aryl halides.[10] | May be more expensive than Pd/C. | 5-10 |

| Raney Nickel | Cost-effective and highly active.[9] | Pyrophoric nature requires careful handling.[10][11] Can be less selective for complex molecules. | Varies |

For the reduction of 6-cyclopropyl-3-nitropyridin-2-ol, both Pd/C and Pt/C are excellent candidates. The final choice may depend on substrate-specific factors and cost considerations.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the catalytic reduction of 6-cyclopropyl-3-nitropyridin-2-ol. Extreme caution must be exercised at all stages due to the use of flammable hydrogen gas and a pyrophoric catalyst. [12] The reaction should be conducted in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE) must be worn.[13]

Materials and Equipment:

-

6-Cyclopropyl-3-nitropyridin-2-ol

-

10% Palladium on Carbon (Pd/C) (or 5% Pt/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or high-pressure hydrogenation reactor[7]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Vacuum/inert gas manifold

-

Celite® or another filter aid

-

Büchner funnel and filter flask

-

Rotary evaporator

Reaction Workflow Diagram

Caption: Workflow for the catalytic reduction.

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-cyclopropyl-3-nitropyridin-2-ol (1.0 eq).

-

Add a suitable solvent such as methanol or ethanol (typically providing a 0.1-0.2 M concentration of the substrate).

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.[6]

-

-

Catalyst Addition:

-

Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. [6] It is often handled as a slurry in a small amount of the reaction solvent.

-

-

Hydrogenation:

-

Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a Parr shaker apparatus).

-

Carefully evacuate the flask and backfill with hydrogen. Repeat this cycle 3-4 times to ensure a complete hydrogen atmosphere.[14]

-

Begin vigorous stirring of the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature and atmospheric pressure.

-

-

Reaction Work-up:

-

Once the starting material is fully consumed, carefully vent the excess hydrogen and purge the system thoroughly with an inert gas.[11]

-

Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

-

Carefully filter the reaction mixture through the Celite® pad to remove the catalyst. The filtered catalyst remains pyrophoric and must be kept wet. [12] Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Immediately quench the used catalyst by submerging the Celite® pad in a container of water.[11]

-

-

Product Isolation:

-

Transfer the filtrate to a clean round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-6-cyclopropylpyridin-2-ol.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring | - Use fresh, high-quality catalyst.- Increase hydrogen pressure (if using a suitable reactor).- Ensure vigorous stirring to maintain catalyst suspension. |

| Formation of Byproducts | - Over-reduction- Catalyst poisoning | - Monitor the reaction closely and stop once the starting material is consumed.- Ensure the purity of starting materials and solvents. |

| Low Yield | - Incomplete reaction- Product adsorption onto the catalyst- Mechanical losses during work-up | - Address incomplete reaction as above.- Wash the catalyst thoroughly with fresh solvent after filtration.- Handle the product carefully during transfer and isolation steps. |

| Safety Concerns (Fire) | - Exposure of dry, used catalyst to air | - Always keep the catalyst wet during and after the reaction. [11][12]- Quench the used catalyst in water immediately after filtration. |

Conclusion

The catalytic reduction of 6-cyclopropyl-3-nitropyridin-2-ol is a robust and efficient method for the synthesis of its valuable 3-amino derivative. By understanding the underlying mechanism, carefully selecting the catalyst, and adhering to strict safety protocols, researchers can reliably perform this transformation. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the field of drug development and organic synthesis.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.

-

HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved February 26, 2026, from [Link]

-

Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety. Retrieved February 26, 2026, from [Link]

-

Hydrogenation SOP. (n.d.). University of Rochester. Retrieved February 26, 2026, from [Link]

-

Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved February 26, 2026, from [Link]

-

Comparison of the Pd/C catalyst with Au/C and Pt/C catalysts for... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Organic Chemistry Tutor. Retrieved February 26, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Odd observation during Pd/C hydrogenation of Nitro group. (2023, August 5). Reddit. Retrieved February 26, 2026, from [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Chemistry – A European Journal. Retrieved February 26, 2026, from [Link]

-

Hydrogenation Reaction Set up - Reduction of a Nitro group. (2024, November 30). YouTube. Retrieved February 26, 2026, from [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PubMed Central. Retrieved February 26, 2026, from [Link]

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Catalytic Hydrogenation. (2021, July 5). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Catalytic Hydrogenation. (2024, August 21). ChemTalk. Retrieved February 26, 2026, from [Link]

-

Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. (2025, January 28). Synfacts. Retrieved February 26, 2026, from [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. Retrieved February 26, 2026, from [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. njhjchem.com [njhjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. chem.uci.edu [chem.uci.edu]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. m.youtube.com [m.youtube.com]

Application Note: Using 6-Cyclopropyl-3-nitropyridin-2-ol as a High-Value Scaffold in Drug Discovery

[1]

Abstract

This guide details the strategic application of 6-Cyclopropyl-3-nitropyridin-2-ol as a versatile scaffold in the design of small-molecule therapeutics.[1] Combining the privileged 3-nitro-2-pyridone core with a metabolically robust cyclopropyl moiety, this building block offers a unique solution for optimizing pharmacokinetic (PK) profiles and accessing novel chemical space.[1] We provide comprehensive protocols for its synthesis, activation, and divergent functionalization, specifically targeting kinase inhibitors and GPCR modulators.

Introduction: The Scaffold Advantage

In modern medicinal chemistry, the 3-nitropyridin-2-ol core is a "privileged structure," serving as a gateway to 2-amino-3-acylaminopyridines—a motif found in numerous kinase inhibitors (e.g., hinge binders) and bromodomain ligands.[1]

The inclusion of the 6-cyclopropyl group distinguishes this specific scaffold from generic methyl- or hydrogen-substituted variants.[1]

Why 6-Cyclopropyl?

-

Metabolic Stability: Unlike alkyl groups (ethyl, isopropyl), the cyclopropyl ring is resistant to Cytochrome P450-mediated hydroxylation due to the high C–H bond dissociation energy (~106 kcal/mol) of the strained ring [1]. It effectively blocks metabolic "soft spots" at the 6-position.[1]

-

Conformational Rigidity: The cyclopropyl group acts as a steric anchor, restricting bond rotation and potentially locking the molecule into a bioactive conformation without the entropic penalty of flexible chains.[2]

-

Lipophilic Tuning: It provides a "Goldilocks" increase in lipophilicity (

)—more than a methyl group but less than a phenyl ring—improving membrane permeability while maintaining solubility [2].

Chemical Reactivity & Strategic Planning

The utility of 6-Cyclopropyl-3-nitropyridin-2-ol lies in its orthogonal reactivity .[1] The molecule possesses three distinct "handles" for chemical modification:

-

C2-Hydroxyl (Tautomeric Pyridone): Can be activated (halogenated) for Nucleophilic Aromatic Substitution (

).[1][3] -

C3-Nitro Group: A masked aniline.[1] It activates the C2 position for

and can subsequently be reduced to an amine for amide coupling or urea formation. -

C6-Cyclopropyl: A stable lipophilic anchor that directs steric fit within the binding pocket.[1]

Divergent Synthesis Workflow

The following decision tree illustrates the primary synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic pathways starting from 6-Cyclopropyl-3-nitropyridin-2-ol.[1] The scaffold allows for selective elaboration at C2 and C3.

Detailed Experimental Protocols

These protocols are designed for high reproducibility in a drug discovery setting.

Protocol A: Activation to 2-Chloro-6-cyclopropyl-3-nitropyridine

Objective: Convert the C2-OH into a leaving group (Cl) to enable

Reagents:

-

Starting Material: 6-Cyclopropyl-3-nitropyridin-2-ol (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (5.0 eq)[1] -

N,N-Diisopropylethylamine (DIPEA) (1.0 eq) - Optional, catalyzes reaction[1]

-

Solvent: Neat or Acetonitrile (

)[1]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 6-Cyclopropyl-3-nitropyridin-2-ol (e.g., 1.0 g, 5.55 mmol) in -

Reaction: Heat the mixture to 90–100°C for 2–4 hours. The suspension will clear as the starting material is consumed.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The product is less polar than the starting material.

-

-

Quench (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

-

Workup: Neutralize the aqueous layer with saturated

solution.[1] Extract with Ethyl Acetate (-

Note: The chloro-nitro intermediate is stable but should be stored at 4°C.[1]

-

Yield Expectation: 85–95% (Yellow solid).

Protocol B: Displacement with Primary Amines

Objective: Introduce diversity at the 2-position (e.g., solubilizing groups, receptor binding motifs).

Reagents:

-

Substrate: 2-Chloro-6-cyclopropyl-3-nitropyridine (1.0 eq)[1]

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline derivative) (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (2.0 eq)[1] -

Solvent: DMF or THF[1]

Procedure:

-

Dissolve the chloro-pyridine substrate in DMF (0.2 M concentration).

-

Add the base followed by the amine.

-

Stir at Room Temperature for 1–2 hours.

-

Workup: Dilute with water. If the product precipitates, filter and wash with water. If not, extract with EtOAc.

Protocol C: Nitro Reduction to 3-Amino Scaffold

Objective: Unmask the aniline for amide coupling (creating the "Hinge Binder" motif).

Reagents:

-

Substrate: 6-Cyclopropyl-3-nitropyridin-2-ol (or the

product from Protocol B)[1] -

Catalyst: 10% Pd/C (10 wt% loading)

-

Hydrogen Source:

balloon (1 atm) or Ammonium Formate (transfer hydrogenation) -

Solvent: Methanol or Ethanol[1]

Procedure:

-

Safety: Purge the reaction vessel with Nitrogen (

) to remove oxygen.[1] -

Add the nitro-substrate dissolved in Methanol (0.1 M).

-

Carefully add the Pd/C catalyst (under

flow to prevent ignition).[1] -

Switch atmosphere to

(balloon).[1] Stir vigorously at RT for 2–6 hours.-

Checkpoint: The yellow color of the nitro compound will fade to colorless/pale brown.

-

Caution: Do not over-reduce. The cyclopropyl ring is generally stable to standard Pd/C hydrogenation at 1 atm, but high pressure (>50 psi) or acidic conditions could risk ring opening [3].

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate immediately.

-

Note: Aminopyridines are oxidation-sensitive.[1] Use immediately in the next step (e.g., amide coupling).

-

Case Study: Designing a Kinase Inhibitor

Target: Generic Serine/Threonine Kinase (ATP-competitive).[1] Design Strategy:

-

Hinge Binding: The pyridine nitrogen and the C3-amide NH (formed after reduction) form a donor-acceptor pair with the kinase hinge region.[1]

-

Hydrophobic Pocket: The 6-cyclopropyl group sits in the hydrophobic gatekeeper region or the back-cleft, providing selectivity over kinases with smaller pockets.[1]

-

Solvent Front: The substituent introduced at C2 (via

) extends towards the solvent, allowing for solubility tuning (e.g., piperazine tail).

Comparative Data: Cyclopropyl vs. Methyl

| Property | 6-Methyl Analog | 6-Cyclopropyl Analog | Benefit |

| cLogP | 1.2 | 1.8 | Improved membrane permeability |

| t1/2 (Microsomes) | 15 min | >60 min | Blocked metabolic oxidation at C6 |

| Potency ( | 45 nM | 8 nM | Enhanced hydrophobic packing |

References

-

Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] Link[1]

- Welsch, M. E., et al. (2015). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 25, 112-119.

- Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Synthesis, 2010(13), 2253-2268.

-

BenchChem. (2025).[1][2] 6-Cyclopropyl-3-nitro-pyridin-2-amine Product Data. Link[1]

Safety & Handling

Sources

- 1. 6-Nitropyridin-3-ol | C5H4N2O3 | CID 2762857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Cyclopropyl-3-nitro-pyridin-2-amine|CAS 1552286-03-9 [benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Chlorination of 6-Cyclopropyl-3-nitropyridin-2-ol using Phosphorus Oxychloride (POCl₃)

Introduction and Significance